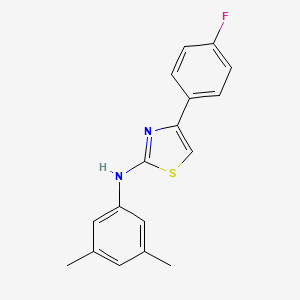

N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Description

N-(3,5-Dimethylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine is a thiazole derivative featuring a 3,5-dimethylphenyl group at the N-position and a 4-fluorophenyl substituent at the 4-position of the thiazole ring. The compound's synthesis and availability have been documented, though commercial sources list it as discontinued .

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2S/c1-11-7-12(2)9-15(8-11)19-17-20-16(10-21-17)13-3-5-14(18)6-4-13/h3-10H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVAKCQJEOLRZST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 3,5-dimethylaniline with 4-fluorobenzaldehyde in the presence of a base, followed by cyclization with a sulfur source such as Lawesson’s reagent or phosphorus pentasulfide. The reaction conditions often include refluxing in an appropriate solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice can enhance the efficiency and yield of the process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the thiazole ring or the aromatic substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

Substitution: Halogenating agents, nucleophiles like amines or thiols, polar aprotic solvents like dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazole derivatives.

Substitution: Functionalized aromatic thiazole derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. Characterization methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research has shown that derivatives of thiazole compounds exhibit significant activity against various cancer cell lines. In particular:

- Cell Lines Tested :

- SNB-19

- OVCAR-8

- NCI-H40

- Percent Growth Inhibition (PGI) :

This suggests that this compound could be a promising candidate for further development in cancer therapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their broad-spectrum activity against various pathogens:

- Activity Against Bacteria :

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives often correlates with their structural features. Modifications to the thiazole ring or substituents can significantly impact their potency and selectivity. For instance, the introduction of fluorine atoms has been shown to enhance anticancer activity due to improved binding affinity to target proteins .

Case Studies

-

Study on Anticancer Activity :

A study conducted on a series of thiazole derivatives demonstrated that compounds similar to this compound exhibited potent anticancer effects in vitro. The results indicated a strong correlation between structural modifications and enhanced activity against specific cancer cell lines . -

Antimicrobial Evaluation :

Another study focused on the antimicrobial properties of thiazole derivatives showed that certain modifications led to increased efficacy against resistant strains of bacteria and fungi. The findings suggest that compounds like this compound could serve as scaffolds for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Lipoxygenase (LOX) Inhibitory Activity

Thiazole derivatives with modified aryl substituents demonstrate significant variations in LOX inhibition:

Key Findings :

Key Findings :

- The 3,5-dimethylphenyl group contributes to PET inhibition (~10 µM IC50), comparable to difluorophenyl analogs. Activity is driven by substituent lipophilicity and electron-withdrawing effects .

- Meta-substitution (3,5-position) on the phenyl ring enhances activity compared to ortho-substituted analogs .

Antimicrobial and Anthelmintic Activities

Thiazol-2-amines with fluorophenyl and nitrophenoxy groups show promising antimicrobial profiles:

Key Findings :

- The 4-fluorophenyl group enhances antibacterial and anthelmintic activities when combined with nitrophenoxy or chloro-methylphenyl substituents .

- Electron-withdrawing groups (e.g., -NO2, -F) improve target binding in microbial systems .

Physical and Crystallographic Properties

Crystal structure studies of N-(3,5-dimethylphenyl) derivatives reveal substituent-dependent packing:

Biological Activity

N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 735322-60-8

- Molecular Formula : C17H15FN2S

- Molecular Weight : 298.38 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit certain kinases and proteases, which play crucial roles in cellular signaling pathways. This inhibition can lead to altered cellular processes such as proliferation and apoptosis, making it a candidate for further development in therapeutic applications .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance:

- In Vitro Studies : The compound exhibited significant activity against various Gram-positive bacteria and drug-resistant strains. In particular, it showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

| Microorganism | Activity |

|---|---|

| Methicillin-resistant S. aureus (MRSA) | Effective |

| Vancomycin-resistant E. faecium | Effective |

| Drug-resistant Candida strains | Broad-spectrum antifungal activity |

Anticancer Activity

The anticancer properties of this compound have also been investigated:

- Cell Viability Assays : The compound demonstrated reduced viability in cancer cell lines such as Caco-2 and A549. For example, one study reported a decrease in viability by approximately 39.8% for Caco-2 cells at a specific concentration (p < 0.001) .

| Cell Line | Viability Reduction (%) | Significance (p-value) |

|---|---|---|

| Caco-2 | 39.8 | <0.001 |

| A549 | 31.9 | 0.0019 |

Case Studies

- Study on Antimicrobial Efficacy :

- Anticancer Research :

Q & A

Basic: What are the optimal synthetic routes for N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine?

Methodological Answer:

The synthesis typically involves coupling reactions between acyl chlorides and amines under reflux conditions. For example, ethanol is used as a solvent with diisopropylethylamine (DIPEA) as a base to facilitate the formation of the thiazole ring. Key steps include:

- Reacting 4-(4-fluorophenyl)thiazole-2-carbonyl chloride with 3,5-dimethylaniline in ethanol.

- Purification via recrystallization from acetone or ethanol to achieve high yields (e.g., 52–73%) .

Alternative routes may use toluene as a solvent with azeotropic removal of water to drive the reaction to completion .

Basic: How is the purity and structural integrity of this compound confirmed?

Methodological Answer:

- HPLC : Purity is quantified using reversed-phase HPLC (e.g., 99.3% purity for related thiazole derivatives) .

- NMR Spectroscopy : H-NMR confirms substituent positions (e.g., aromatic proton integration at δ 7.2–8.1 ppm for fluorophenyl groups) and absence of byproducts .

- LC-MS : Validates molecular weight (e.g., m/z 341.85 for CHClNS analogs) and detects isotopic patterns consistent with fluorine/chlorine substituents .

Advanced: How can X-ray crystallography resolve molecular structure and intermolecular interactions?

Methodological Answer:

- Data Collection : Use a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) to collect high-resolution data. Refinement with SHELXL (e.g., R-factor < 0.05) ensures accurate atomic positioning .

- Hydrogen Bonding : Identify intramolecular C–H···N bonds (e.g., 2.12 Å) and intermolecular interactions (e.g., π-π stacking) to explain crystal packing .

- Planarity Analysis : Calculate root-mean-square (RMS) deviations (e.g., 0.149 Å for non-H atoms) to assess molecular planarity .

Advanced: What experimental designs are used to evaluate biological activity (e.g., antitumor effects)?

Methodological Answer:

- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC values are calculated from dose-response curves (e.g., 10–50 µM for acenaphthene-thiazole hybrids) .

- Kinase Inhibition : Test inhibition of cyclin-dependent kinases (CDKs) via competitive binding assays. Structural analogs show activity by occupying ATP-binding pockets .

- DFT Calculations : Compare HOMO-LUMO gaps (e.g., 4.1 eV) with experimental bioactivity to predict reactivity and binding affinity .

Advanced: How to address contradictions in crystallographic or spectroscopic data?

Methodological Answer:

- Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twinned crystals. For example, adjust scale factors for overlapping reflections in triclinic systems (e.g., α = 90.98°, β = 110.03°) .

- DFT Validation : Compare experimental bond lengths/angles (e.g., C–S = 1.72 Å) with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to identify outliers .

- Dynamic NMR : Resolve conformational ambiguities (e.g., hindered rotation of dimethylphenyl groups) by variable-temperature H-NMR .

Advanced: What strategies optimize substituent effects on bioactivity?

Methodological Answer:

- SAR Studies : Synthesize analogs with varied substituents (e.g., chloro, methoxy) on the phenyl rings. Evaluate changes in IC values to identify pharmacophores .

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., CDK2). Fluorophenyl groups enhance hydrophobic binding, while dimethyl groups reduce steric hindrance .

- LogP Analysis : Measure partition coefficients (e.g., LogP = 3.2) to correlate lipophilicity with membrane permeability .

Advanced: How to characterize non-covalent interactions in solution?

Methodological Answer:

- NOESY NMR : Detect through-space correlations (e.g., between thiazole protons and fluorophenyl groups) to confirm solution-state conformation .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (K = 1–10 µM) for host-guest complexes (e.g., with β-cyclodextrin) .

- UV-Vis Spectroscopy : Monitor charge-transfer transitions (e.g., λ = 320 nm) to study π-π interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.